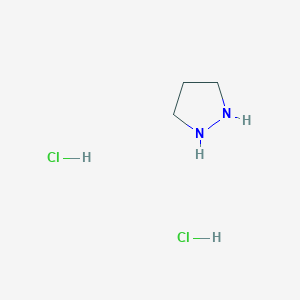

Dihydrochlorure de pyrazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolidine dihydrochloride is a chemical compound that belongs to the class of endocyclic hydrazines. It is widely used as a precursor in the pharmaceutical industry for the synthesis of various drugs. Additionally, it finds applications in the cosmetics industry, particularly in the preparation of pigments and hair dyes .

Applications De Recherche Scientifique

Pyrazolidine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, it is used in the development of drugs for the treatment of various diseases, including diabetes and cancer . In the cosmetics industry, it is used in the formulation of hair dyes and pigments .

Safety and Hazards

Pyrazolidine dihydrochloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. It should be stored in a well-ventilated place and the container should be kept tightly closed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrazolidine dihydrochloride can be synthesized through several methods. One common method involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine . Another method is the intramolecular Raschig amination, which involves the reaction of 1,3-diaminopropane with sodium hypochlorite . This reaction is carried out in aqueous solution without the use of organic solvents, making it an environmentally friendly process .

Industrial Production Methods: For industrial production, the Raschig process is often employed. This process involves the oxidation of 1,3-diaminopropane by sodium hypochlorite, followed by the cyclization of the resulting N-chloro-1,3-diaminopropane . The reaction conditions are optimized to achieve high yields and purity. The process can be carried out in batch or continuous mode, depending on the desired production scale .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrazolidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form pyrazolidine derivatives . It can also undergo substitution reactions with different reagents to form various substituted pyrazolidines .

Common Reagents and Conditions: Common reagents used in the reactions of pyrazolidine dihydrochloride include sodium hypochlorite for oxidation and hydrazine for cyclization . The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and selectivity of the desired products .

Major Products Formed: The major products formed from the reactions of pyrazolidine dihydrochloride include various pyrazolidine derivatives, which are used as intermediates in the synthesis of pharmaceuticals and other chemicals .

Mécanisme D'action

The mechanism of action of pyrazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in the treatment of diabetes, it acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to pyrazolidine dihydrochloride include pyrazole, pyrazoline, and indazole . These compounds share structural similarities and are also used in various chemical and pharmaceutical applications.

Uniqueness: What sets pyrazolidine dihydrochloride apart from these similar compounds is its specific use as a precursor in the synthesis of certain drugs and its unique chemical reactivity. Unlike pyrazole and pyrazoline, pyrazolidine dihydrochloride is not aromatic, which influences its reactivity and applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Pyrazolidine dihydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dichloro-5,6-dicyanobenzoquinone", "hydrazine hydrate", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dichloro-5,6-dicyanobenzoquinone in ethanol and add hydrazine hydrate dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in a solution of sodium hydroxide.", "Step 5: Acidify the solution with hydrochloric acid to precipitate Pyrazolidine dihydrochloride.", "Step 6: Filter the precipitate and wash with ethanol to obtain the final product." ] } | |

Numéro CAS |

89990-54-5 |

Formule moléculaire |

C3H9ClN2 |

Poids moléculaire |

108.57 g/mol |

Nom IUPAC |

pyrazolidine;hydrochloride |

InChI |

InChI=1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H |

Clé InChI |

VEXUHGJGWQFFTB-UHFFFAOYSA-N |

SMILES |

C1CNNC1.Cl.Cl |

SMILES canonique |

C1CNNC1.Cl |

| 89990-54-5 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

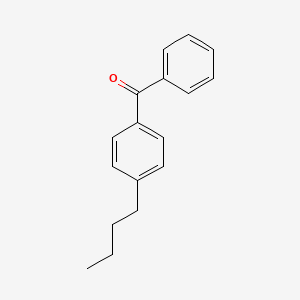

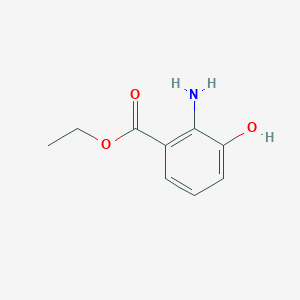

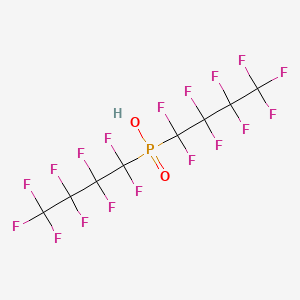

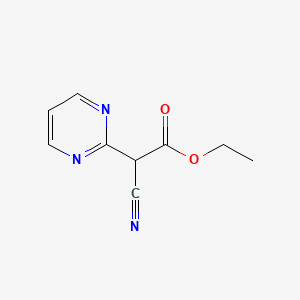

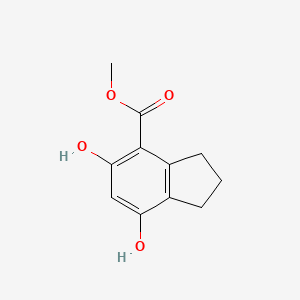

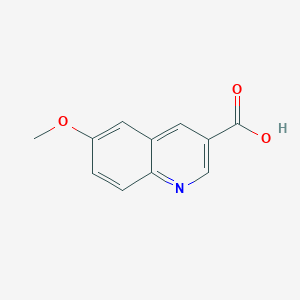

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)